2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate
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Overview
Description
2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate is an organic compound that features both sulfonamide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate typically involves a multi-step process. One common method starts with the sulfonylation of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with 4-hydroxybenzoic acid or its derivatives under esterification conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The ester group may also play a role in its bioactivity by facilitating cellular uptake or metabolic activation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl benzoate
- 2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-methoxybenzoate
- 2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 3-hydroxybenzoate
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate is unique due to the presence of both sulfonamide and ester functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other scientific fields.
Properties
CAS No. |
532932-66-4 |
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Molecular Formula |
C16H17NO5S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]ethyl 4-hydroxybenzoate |
InChI |
InChI=1S/C16H17NO5S/c1-12-2-8-15(9-3-12)23(20,21)17-10-11-22-16(19)13-4-6-14(18)7-5-13/h2-9,17-18H,10-11H2,1H3 |
InChI Key |
COBFMBDJAXWENC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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